2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-
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Overview
Description
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- is a complex organic compound known for its unique structural properties and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- typically involves multiple steps, starting with the preparation of the naphthalene derivative. The process includes:
Nitration: Introduction of a nitro group to the naphthalene ring.
Reduction: Conversion of the nitro group to an amine.
Diazotization: Formation of a diazonium salt from the amine.
Coupling Reaction: Reaction of the diazonium salt with a phenol derivative to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the azo linkage to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium dithionite.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of aromatic amines.
Substitution: Various substituted naphthalenes and phenyl derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, dyes, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]- involves its interaction with molecular targets such as enzymes and cellular receptors. The azo linkage can undergo reduction to form active amines, which may interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyethyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
Uniqueness
This compound’s versatility and unique properties make it a valuable subject of study in various scientific and industrial fields.
Properties
CAS No. |
68399-70-2 |
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Molecular Formula |
C24H18N4O4 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18N4O4/c1-15-8-2-5-11-19(15)25-24(30)18-14-16-9-3-4-10-17(16)22(23(18)29)27-26-20-12-6-7-13-21(20)28(31)32/h2-14,29H,1H3,(H,25,30) |
InChI Key |
FEPNIDWCPNLQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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